Ancestim Addition to Cyclophosphamide + Filgrastim Significantly Increases CD34+ Cell Yield vs. Chemotherapy + Filgrastim Alone
In a systematic review of randomized controlled trials, the addition of Ancestim to a cyclophosphamide and filgrastim mobilization regimen increased the median CD34+ cell yield by 49% compared to cyclophosphamide and filgrastim alone [1].
| Evidence Dimension | Median CD34+ cell yield (cells/kg) |
|---|---|
| Target Compound Data | 12.4 × 10⁶/kg |
| Comparator Or Baseline | Cyclophosphamide + Filgrastim: 8.3 × 10⁶/kg |
| Quantified Difference | +4.1 × 10⁶/kg (49% increase, P = .007) |
| Conditions | Systematic review of randomized controlled trials in hematologic malignancies |
Why This Matters
This head-to-head comparison demonstrates a statistically significant and clinically meaningful increase in the primary determinant of transplant success, justifying the selection of an Ancestim-containing regimen when maximizing stem cell yield is critical.
- [1] Giralt S, et al. Systematic review of randomized controlled trials of hematopoietic stem cell mobilization strategies for autologous transplantation for hematologic malignancies. Biol Blood Marrow Transplant. 2012;18(8):1191-1203. View Source
